2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide
Description
Properties
IUPAC Name |
2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(14)9(16)15-7-4-2-3-5-8(7)17-10(11,12)13/h2-6H,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAXVCNVXXPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Coupling
Step 1 : Protection of the amino group in 2-aminopropanoic acid using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) under basic conditions (pH 9–10).
Step 2 : Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
Step 3 : Reaction with 2-(trifluoromethoxy)aniline in dichloromethane (DCM) and triethylamine (TEA) as a base.
Step 4 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM.
Key Data :
Coupling Reagent-Assisted Synthesis
Alternative methods employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) .
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Procedure : Mix 2-aminopropanoic acid, 2-(trifluoromethoxy)aniline, EDCl, and HOBt in DMF at 0°C. Stir for 12–24 hours at room temperature.
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Advantage : Avoids Boc protection/deprotection steps.
Reductive Amination of Keto Intermediates
This method involves synthesizing a ketone precursor, followed by reductive amination.
Synthesis of 3-Oxo-N-[2-(Trifluoromethoxy)Phenyl]Propanamide
Step 1 : React 3-oxopropanoyl chloride with 2-(trifluoromethoxy)aniline in TEA/DCM.
Step 2 : Perform reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol.
Optimization :
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NaBH₃CN Concentration : 1.5 equivalents.
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Reaction Time : 48 hours.
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Yield : 52–60%.
Industrial-Scale Production Considerations
Solvent and Base Selection
The patent WO1994000416A1 highlights the use of dimethyl sulfoxide (DMSO) and alkaline metal hydroxides (e.g., KOH) for analogous amidation reactions. Adapting these conditions:
Purification Techniques
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Crystallization : Use ethyl acetate/hydrogen chloride for salt formation, yielding high-purity hydrochloride salts.
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Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) for intermediate purification.
Challenges and Mitigation Strategies
Regioselectivity of Trifluoromethoxy Group
Introducing the trifluoromethoxy group at the ortho position requires precise control:
Side Reactions
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Amino Group Reactivity : Protection with Boc or Fmoc groups prevents undesired side reactions during coupling.
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Acid Sensitivity : Avoid strong acids during deprotection to prevent decomposition of the trifluoromethoxy group.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aryl amine derivatives.
| Conditions | Reagents | Products | Yield* |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3-Aminopropanoic acid + 2-(trifluoromethoxy)aniline | 72–85% |
| Basic hydrolysis | NaOH (4M), 80°C | Sodium 3-aminopropanoate + 2-(trifluoromethoxy)aniline | 65–78% |
*Yields extrapolated from analogous amide hydrolysis studies.
Mechanistic Insight :
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Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water.
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Basic hydrolysis proceeds via deprotonation of water to form hydroxide ions, which attack the carbonyl carbon.
Acylation of the Amino Group
The primary amine participates in nucleophilic acyl substitution with acylating agents to form secondary amides.
Key Observations :
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Steric hindrance from the trifluoromethoxy group reduces reaction rates compared to non-fluorinated analogs .
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Electron-withdrawing effects stabilize the intermediate tetrahedral species, enhancing selectivity.
Oxidation Reactions
The primary amine undergoes oxidation to form nitro or imine derivatives under controlled conditions.
Side Reactions :
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Competing oxidation of the amide carbonyl group is suppressed due to the electron-withdrawing trifluoromethoxy group .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethoxy group deactivates the aromatic ring, limiting EAS reactivity.
| Reaction | Reagents | Position | Product Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -OCF₃ | 15–22% |
| Sulfonation | SO₃, H₂SO₄, 40°C | Para to -OCF₃ | <10% |
Challenges :
-
Strong electron-withdrawing effect of -OCF₃ directs incoming electrophiles to meta positions but drastically reduces reaction rates .
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Steric bulk further hinders substitution at ortho positions .
Condensation Reactions
The amine forms Schiff bases with aldehydes, enabling applications in coordination chemistry.
| Aldehyde | Catalyst | Product | Stability |
|---|---|---|---|
| Benzaldehyde | AcOH, reflux | N-Benzylidene derivative | Stable in inert atmosphere |
| 4-Nitrobenzaldehyde | None, RT | Crystalline Schiff base | Hygroscopic |
Applications :
-
Schiff base derivatives act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
Reductive Amination
The amine reacts with ketones or aldehydes under reducing conditions to form secondary amines.
| Carbonyl Compound | Reducing Agent | Product | Diastereoselectivity |
|---|---|---|---|
| Acetone | NaBH₃CN | N-Isopropyl derivative | 3:1 (anti:syn) |
| Cyclohexanone | H₂, Raney Ni | N-Cyclohexylmethyl derivative | Not observed |
Limitations :
-
Bulky substituents on the carbonyl compound reduce yields due to steric clashes with the trifluoromethoxy group.
Scientific Research Applications
Pharmacological Applications
1.1 TRPV1 Antagonism
One of the prominent applications of 2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide is its role as a TRPV1 antagonist . TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in pain perception. Compounds related to this structure have shown potent antagonistic activity against TRPV1, making them candidates for pain management therapies. For instance, a study highlighted that specific analogues of this compound exhibited high binding potency and analgesic activity in neuropathic pain models, significantly outperforming existing treatments with minimal side effects .
Table 1: TRPV1 Antagonist Potency Comparison
| Compound | K_i (nM) | IC_50 (pH) | Analgesic Activity |
|---|---|---|---|
| This compound | 0.2 | 6.3 | Superior to standard treatments |
1.2 Anticonvulsant Activity
Another significant application is its potential as an anticonvulsant agent . Research indicates that derivatives of phenylglycinamide, which share structural similarities with this compound, demonstrated effective seizure protection in various mouse models. The lead compound showed ED50 values indicating robust efficacy against seizures without affecting motor strength or body temperature .
Table 2: Anticonvulsant Efficacy of Related Compounds
| Compound | Model Tested | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| R-32 | MES | 73.9 | High |
| R-32 | 6 Hz (32 mA) | 18.8 | High |
Mechanistic Insights
2.1 Molecular Interactions
The mechanism of action for compounds like this compound involves specific molecular interactions with target receptors such as TRPV1 and potential binding sites on enzymes associated with seizure activity. Molecular docking studies have revealed crucial hydrogen bonds and hydrophobic interactions that enhance binding affinity and selectivity towards these targets .
Table 3: Binding Affinities and Mechanistic Insights
| Target | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| TRPV1 | -9.0 | Hydrogen bonds |
| MMP-2 | -7.8 | Hydrophobic interactions |
Case Studies
3.1 Neuropathic Pain Models
In a series of experiments involving rat models of neuropathic pain, the application of TRPV1 antagonists derived from the structure of this compound resulted in significant reductions in pain responses compared to control groups treated with standard analgesics . This suggests a promising avenue for developing new pain management therapies.
3.2 Seizure Protection Studies
A focused study on phenylglycinamide derivatives demonstrated that compounds related to this compound provided substantial protection against induced seizures in mice models, indicating their potential as effective anticonvulsants . The results highlighted the importance of structural modifications in enhancing the pharmacological profile.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The target compound’s ortho-trifluoromethoxy group introduces steric hindrance compared to para-substituted analogs (e.g., compound in ), which may influence receptor binding or crystallinity .
- Synthetic Efficiency : Alaninamide derivatives (e.g., compound 31 ) and pyrrolidinyl analogs (compound 43 ) achieve high yields (94–96%) and purity (>96%), suggesting robust synthetic routes for such scaffolds.
Spectroscopic and Analytical Comparisons
Nuclear Magnetic Resonance (NMR) :
- Trifluoromethoxy-containing compounds (e.g., target compound) exhibit distinct ¹⁹F NMR shifts near -55 to -58 ppm due to the -OCF₃ group, whereas trifluoromethyl analogs (-CF₃) resonate at -63 to -65 ppm .
- Ortho-substituted phenyl rings (target compound) show split aromatic proton signals in ¹H NMR due to steric effects, unlike para-substituted analogs .
Mass Spectrometry (MS) :
Pharmacological Implications
- Antiseizure Potential: Pyrrolidinyl derivatives (e.g., compound 43 ) with trifluoromethoxy groups demonstrate notable antiseizure activity, likely due to enhanced blood-brain barrier penetration. The target compound’s simpler structure may offer improved pharmacokinetics.
- Metabolic Stability : Trifluoromethoxy groups resist oxidative metabolism better than methoxy (-OCH₃) groups, as seen in related propanamides .
Biological Activity
2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a trifluoromethoxy substituent on a phenyl ring, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11F3N2O2
- Molecular Weight : 248.21 g/mol
- Melting Point : 100-102 °C
The compound's reactivity is attributed to its functional groups, enabling participation in nucleophilic substitution reactions and electrophilic aromatic substitutions. The presence of an amide bond allows for further functionalization in synthetic pathways.
Biological Activity Overview
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have shown potential in modulating potassium channels, indicating possible therapeutic applications in neurology and cardiology.
The compound may exert its biological effects through:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer progression and tissue remodeling .
- Receptor Binding : Its structural features may allow it to bind effectively to specific receptors, influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. A comparative analysis with structurally related compounds reveals insights into SAR:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-amino-3-hydroxy-N-[3-(trifluoromethoxy)phenyl]propanamide | C10H11F3N2O3 | Contains a hydroxyl group enhancing solubility |
| 2-amino-3-(trifluoromethyl)phenylpropanamide | C10H11F3N2O | Features a trifluoromethyl group instead |
| N-[4-(trifluoromethoxy)phenyl]propanamide | C10H10F3N | Lacks an amino group, altering reactivity |
These variations highlight the importance of specific functional groups in modulating biological activity and potential therapeutic efficacy.
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds related to this compound:
- Anticancer Activity : A study on structurally similar compounds indicated significant anticancer properties through inhibition of cell proliferation and angiogenesis in tumor tissues. The docking studies revealed promising binding affinities to MMP-2 and MMP-9, suggesting that this compound could exhibit similar effects .
- Enzyme Interaction Studies : Investigations into the interaction of similar compounds with MDH1 and MDH2 enzymes showed varying degrees of inhibition. For instance, modifications at specific positions on the phenyl ring significantly affected the IC50 values, underscoring the role of structural modifications in enhancing biological activity .
Q & A
Q. What are the standard synthetic routes for 2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling 2-(trifluoromethoxy)aniline with a protected alaninamide derivative using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane (DCM) or tetrahydrofuran (THF). Optimization strategies include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Catalyst selection : Using 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency.
- Purification : Post-reaction vacuum concentration followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Q. How can researchers address solubility challenges during in vitro assays?
- Solvent screening : Test dimethyl sulfoxide (DMSO) or ethanol for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS, pH 7.4).
- Surfactants : Use Tween-20 (0.1% v/v) to stabilize colloidal suspensions .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory bioactivity data across structural analogs?
- Purity reassessment : Validate compound purity via HPLC to rule out impurities as confounding factors.
- Stereochemical analysis : Use chiral chromatography to confirm enantiomeric ratios, as minor stereoisomers can exhibit divergent activity .
- Target engagement assays : Employ TRPV1 receptor-binding studies (e.g., competitive displacement with H-resiniferatoxin) to differentiate true activity from assay artifacts .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- 3D-QSAR modeling : Generate pharmacophore models using software like Schrödinger to identify critical substituent interactions (e.g., trifluoromethoxy group’s role in hydrophobic binding).
- Molecular docking : Simulate binding poses in TRPV1 or FabI enzyme active sites to prioritize substituents (e.g., pyridinyl or cycloalkyl groups) for synthesis .
Q. What experimental approaches are suitable for elucidating metabolic stability in preclinical models?
- Microsomal incubation : Assess hepatic clearance using rat liver microsomes and NADPH cofactors.
- Metabolite profiling : LC-MS/MS to identify primary oxidation products (e.g., hydroxylation at the propanamide backbone) .
Methodological Considerations
Q. How should researchers design SAR studies to balance potency and toxicity?
Q. What in vivo models are appropriate for evaluating anticonvulsant or analgesic potential?
- Rodent seizure models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures for anticonvulsant screening.
- Thermal hyperalgesia assays : Hargreaves test to quantify TRPV1-mediated pain response modulation .
Data Interpretation and Validation
Q. How can discrepancies between computational predictions and experimental bioactivity be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
